16-デヒドロプレグネノロン

概要

説明

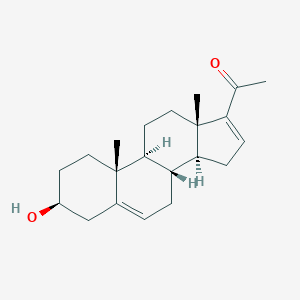

16-Dehydropregnenolone is a steroidal compound that serves as a key intermediate in the synthesis of various steroid hormones and pharmaceuticals. It is structurally characterized by the presence of a double bond at the 16th position of the steroid nucleus. This compound is derived from naturally occurring steroidal sapogenins such as diosgenin and solasodine, which are found in plants like Dioscorea floribunda and Solanum khasianum .

科学的研究の応用

16-Dehydropregnenolone has a wide range of applications in scientific research:

Chemistry: It serves as a versatile scaffold for the synthesis of various steroidal compounds.

Biology: Used in studies related to steroid metabolism and hormone regulation.

Medicine: Acts as an intermediate in the production of corticosteroids, progestogens, and androgens.

Industry: Utilized in the large-scale production of steroidal drugs due to its role as a key intermediate

作用機序

Target of Action

16-Dehydropregnenolone (16-DHP) is a sterols compound that has been identified as a potential antitumor compound . It is also known to have significant hypolipidemic effects . The primary targets of 16-DHP are the microglial cells, where it inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) .

Mode of Action

16-DHP interacts with its targets, the microglial cells, by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK). This inhibition leads to a decrease in NO production and iNOS expression . The inhibitory effect of 16-DHP on NO production is similar to that of S-methylisothiourea sulfate (SMT), an iNOS inhibitor .

Biochemical Pathways

The action of 16-DHP affects the JNK signaling pathway. By inhibiting the phosphorylation of JNK, 16-DHP prevents the activation of this pathway, leading to a decrease in NO production and iNOS expression . This results in a reduction of neuroinflammation, which is beneficial in the treatment of neuronal diseases .

Pharmacokinetics

The pharmacokinetics of 16-DHP reveal that it has a large volume of distribution and a low degree of protein binding, suggesting extensive distribution . It exhibits low systemic oral bioavailability and shows dose-independent pharmacokinetics . Gender differences have also been observed in the pharmacokinetics of 16-DHP, with male rats showing a comparatively lesser systemic exposure than female rats .

Result of Action

The action of 16-DHP leads to a significant reduction in NO production and iNOS expression in microglial cells . This results in a decrease in neuroinflammation, which is beneficial in the treatment of neuronal diseases such as Alzheimer’s disease and Parkinson’s disease .

Action Environment

The action of 16-DHP can be influenced by environmental factors. For instance, the synthesis of 16-DHP is stimulated by the possibility to isolate large amounts of potato glycoalkaloids from a waste stream of the potato starch production . Furthermore, the conversion of solanidine to 16-DHP involves several steps, including oxidation, the Cope reaction, and the Polonovski reaction . The efficiency of these reactions can be influenced by environmental factors such as temperature and pressure .

生化学分析

Biochemical Properties

16-DHP is a crucial intermediate for the synthesis of steroid hormones-based drugs . It is an antagonist for farnesoid X receptor (FXR) and modulates cholesterol metabolism . Chemically synthesized steroid derivatives from 16-DHP have cytotoxic features and could serve as potential anticancer agents .

Cellular Effects

16-DHP has been shown to inhibit the growth of human cervical carcinoma cells (HeLa cells) in a time- and dose-dependent manner . The growth inhibitory effect of 16-DHP was associated with G1 arrest mediated by ataxia telangiectasia mutated (ATM)-checkpoint kinase 2 (Chk2)-p53 signaling . Following G1 arrest, 16-DHP-treated HeLa cells underwent caspase-dependent apoptosis .

Molecular Mechanism

The molecular mechanism of 16-DHP involves the induction of the phosphorylations of ATM, Chk2, and p53 proteins, leading to G1 arrest . This is followed by caspase-dependent apoptosis . The inhibitors of caspase-3 and caspase-9, but not caspase-8 inhibitor, blocked 16-DHP-induced apoptosis .

Temporal Effects in Laboratory Settings

16-DHP has been shown to inhibit the growth of HeLa cells over time

Dosage Effects in Animal Models

In animal models, the pharmacokinetics of 16-DHP have been studied . The pharmacokinetic study indicated that the 16-DHP group had higher area under the plasma concentration-time curve (AUC), lower apparent volume of distribution (Vz) and smaller systemic clearance (CL) than the 16-DHP solution group

Metabolic Pathways

16-DHP is involved in the synthesis of steroid hormones

Transport and Distribution

In female tumor-bearing nude mice, the main tissue depots for 16-DHP were plasma, liver, spleen, and tumor

Subcellular Localization

The manipulation of subcellular localization has been shown to affect the conversion rates of certain steroids .

準備方法

Synthetic Routes and Reaction Conditions: 16-Dehydropregnenolone can be synthesized through several methods, with one of the most efficient being the acetolysis of diosgenin. This process involves heating diosgenin in the presence of an acetylating agent and a non-polar solvent under pressure to produce pseudodiosgenin acetate. The pseudodiosgenin acetate is then oxidized to form diosone, which undergoes hydrolysis and degradation to yield 16-Dehydropregnenolone .

Industrial Production Methods: For industrial production, a one-pot synthesis method is often employed. This eco-friendly process transforms steroidal sapogenins like diosgenin and solasodine into 16-Dehydropregnenolone acetate with an overall yield of 75%. The process involves acetolysis, oxidation, and acid hydrolysis without the use of toxic catalysts .

化学反応の分析

Types of Reactions: 16-Dehydropregnenolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as diosone.

Reduction: Reduction reactions can modify the double bonds present in the structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide is commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Acid Catalysts: Hydrochloric acid, octanoic acid, and pyridine/acetyl chloride are used in various steps of the synthesis.

Major Products Formed:

Diosone: Formed through oxidation of pseudodiosgenin acetate.

16-Dehydropregnenolone Acetate: A key intermediate in the synthesis of various steroidal drugs.

類似化合物との比較

Diosgenin: A precursor to 16-Dehydropregnenolone, found in plants like Dioscorea species.

Solasodine: Another precursor, found in Solanum species.

16-Dehydropregnenolone Acetate: A closely related compound used as an intermediate in steroid synthesis.

Uniqueness: 16-Dehydropregnenolone is unique due to its structural features, particularly the double bond at the 16th position, which makes it a valuable intermediate for synthesizing a wide range of steroidal drugs. Its ability to be efficiently synthesized from naturally occurring sapogenins also adds to its significance .

特性

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFRRPUBVUAHSR-RRPFGEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016789 | |

| Record name | (-)-Pregnadienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-53-4 | |

| Record name | 16-Dehydropregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Dehydropregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydropregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Pregnadienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-hydroxypregna-5,16-dien-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-DEHYDROPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7349506P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16-DHP exert its growth inhibitory effects on tumor cells?

A1: Research suggests that 16-DHP inhibits tumor cell growth by inducing G1 phase cell cycle arrest and apoptosis. Specifically, 16-DHP activates the ataxia telangiectasia mutated (ATM)-checkpoint kinase 2 (Chk2)-p53 signaling pathway. [] This activation leads to the phosphorylation of ATM, Chk2, and p53 proteins, ultimately causing cell cycle arrest. [] Following G1 arrest, 16-DHP-treated cells undergo caspase-dependent apoptosis, primarily mediated by caspase-3 and caspase-9. []

Q2: What is the molecular formula and weight of 16-DHP?

A2: The molecular formula of 16-DHP is C21H28O2, and its molecular weight is 312.45 g/mol.

Q3: Are there any spectroscopic data available to characterize 16-DHP?

A3: Yes, various spectroscopic techniques have been employed to characterize 16-DHP and its derivatives. Techniques like NMR (1H NMR and 13C NMR), IR, and MS have been used to confirm the structures of synthesized compounds. [, , , ]

Q4: Can 16-DHP act as a catalyst in any known chemical reactions?

A4: The provided research does not describe 16-DHP as a catalyst. Instead, it focuses on 16-DHP as a starting material or intermediate in the synthesis of other compounds, including pharmaceuticals like steroids. [, , , , , ]

Q5: How do structural modifications of 16-DHP affect its 5α-reductase inhibitory activity?

A5: Studies evaluating pregnane derivatives as 5α-reductase inhibitors revealed that the presence of a 4,6-diene-3,20-dione moiety and a C-17 ester group enhances the inhibitory effect. [] This suggests that specific structural features are crucial for 16-DHP's interaction with 5α-reductase and its subsequent inhibitory activity.

Q6: What formulation strategies have been explored to improve the bioavailability of 16-DHP?

A6: To enhance its solubility and bioavailability, researchers have investigated the encapsulation of 16-DHP in liposomes. [, ] Additionally, a hydroxypropyl-beta-cyclodextrin (HP-β-CD) inclusion complex of 16-DHP has been studied to enhance its in vivo behavior and water-solubility. [] These approaches aim to overcome the limitations posed by 16-DHP's poor water solubility, which hinders its clinical application.

Q7: What is known about the absorption, distribution, metabolism, and excretion of 16-DHP?

A7: Studies in rats revealed that 16-DHP is rapidly metabolized, primarily by CYP3A4 enzymes. [] The primary metabolic pathway involves epoxidation, resulting in the formation of 5-pregnene-3β-ol-16,17-epoxy-20-one (M1). [] Inhibiting CYP3A4, for example, by grapefruit juice, has been shown to increase the bioavailability of 16-DHP. [] The compound exhibits dose-dependent pharmacokinetics and its oral absorption appears to saturate at higher doses. []

Q8: How does the pharmacokinetic profile of 16-DHP liposomes differ from that of free 16-DHP?

A8: In mice, 16-DHP liposomes displayed a higher area under the curve (AUC), lower apparent volume of distribution (Vz), and smaller systemic clearance (CL) compared to free 16-DHP. [] These findings suggest that liposomal encapsulation improves the pharmacokinetic properties of 16-DHP.

Q9: What are the main tissue depots for 16-DHP?

A9: Tissue distribution studies in tumor-bearing mice revealed that 16-DHP, when administered as a liposomal formulation, primarily accumulated in the plasma, liver, spleen, and tumor tissues. []

Q10: What animal models have been used to study the lipid-lowering activity of 16-DHP?

A10: The lipid-lowering activity of 16-DHP has been evaluated in a triton-induced hyperlipidemic rat model. [] The results indicated that oral administration of 16-DHP effectively reduced lipid levels, with the effect reaching saturation above a specific dose. []

Q11: Is there any information available regarding resistance mechanisms to 16-DHP in tumor cells?

A11: The provided research papers do not delve into specific resistance mechanisms to 16-DHP. Further investigation is needed to understand the potential for resistance development and the underlying molecular mechanisms.

Q12: What is the safety profile of 16-DHP?

A12: While the provided research papers focus on the synthesis, metabolism, and pharmacological activities of 16-DHP, they lack detailed information regarding its toxicity and long-term safety profile. Further research is crucial to thoroughly assess the safety and potential adverse effects of 16-DHP before it can be considered for clinical use.

Q13: What analytical methods are commonly employed to measure 16-DHP levels?

A13: Researchers utilize various techniques to quantify 16-DHP levels in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for quantifying 16-DHP and its metabolites. [, , ] Enzyme Immunoassays (EIA) provide a sensitive and specific alternative for measuring serum 16-DHP levels. [] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another valuable tool for analyzing 16-DHP and its metabolites in plasma samples. []

Q14: How does the solubility of 16-DHP vary in different solvents?

A14: Researchers have investigated the solubility of 16-dehydropregnenolone acetate in various solvents, including methanol, ethanol, cyclohexane, acetone, and ethyl acetate. [] The solubility data was then fitted to a modified Apelblat equation to describe the temperature dependence of solubility. [] These findings contribute to a better understanding of 16-DHP's behavior in different solvent systems, which is crucial for optimizing its formulation and delivery.

Q15: Is there any information available regarding the environmental impact and degradation of 16-DHP?

A15: The research papers primarily focus on the pharmaceutical applications of 16-DHP and its derivatives. They do not provide specific information about its environmental impact, degradation pathways, or potential ecotoxicological effects. Further research is necessary to assess the environmental fate and potential risks associated with 16-DHP.

Q16: When was 16-DHP first identified, and what are some significant milestones in its research?

A16: While the exact date of its initial discovery remains unclear from the provided research, 16-DHP's presence has been confirmed in various biological samples. A significant milestone was the identification of 16-DHP in the circulation of preterm neonates, marking its presence in human blood. [] Subsequent research established a method to quantify serum 16-DHP sulfate levels, revealing its higher concentrations in fetuses and neonates compared to adults. [] These findings highlight the potential physiological roles of 16-DHP during early development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。